N-Benzyl-N~2~,N~2~-dipentylglycinamide
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Overview
Description
N-Benzyl-N~2~,N~2~-dipentylglycinamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and two pentyl groups attached to the glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N~2~,N~2~-dipentylglycinamide typically involves the reaction of benzylamine with glycine derivatives under specific conditions. One common method is the condensation reaction between benzylamine and N,N-dipentylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N~2~,N~2~-dipentylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pentyl groups using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of benzyl alcohol or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or pentyl derivatives.
Scientific Research Applications
N-Benzyl-N~2~,N~2~-dipentylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-Benzyl-N~2~,N~2~-dipentylglycinamide involves its interaction with specific molecular targets and pathways. The benzyl group can interact with aromatic residues in proteins, while the glycinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-Benzyl-N-phenylacetamide: Similar structure with a phenyl group instead of pentyl groups.
N-Benzyl-2-phenethylamine: Contains a phenethylamine moiety instead of glycinamide.
N-Benzyl-2C-B: A recreational designer drug with a benzyl group and a substituted phenethylamine structure.
Uniqueness: N-Benzyl-N~2~,N~2~-dipentylglycinamide is unique due to the presence of two pentyl groups attached to the glycinamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzyl derivatives and contributes to its specific properties and applications.
Properties
CAS No. |
72336-21-1 |
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Molecular Formula |
C19H32N2O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N-benzyl-2-(dipentylamino)acetamide |
InChI |
InChI=1S/C19H32N2O/c1-3-5-10-14-21(15-11-6-4-2)17-19(22)20-16-18-12-8-7-9-13-18/h7-9,12-13H,3-6,10-11,14-17H2,1-2H3,(H,20,22) |
InChI Key |
NXIKRMPYSYETTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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